molecular formula C9H10BrNO B13474641 6-bromo-7-methyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 105679-24-1

6-bromo-7-methyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B13474641
CAS No.: 105679-24-1
M. Wt: 228.09 g/mol
InChI Key: UGOYGTQAWHVGKH-UHFFFAOYSA-N
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Description

6-Bromo-7-methyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family Benzoxazines are known for their diverse biological activities and synthetic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-7-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of brominated precursors and methylated intermediates. The reaction is often carried out in the presence of a base and a solvent such as ethanol or methanol. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-methyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, enhancing the compound’s reactivity.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, altering the compound’s properties.

    Substitution: Halogen atoms, such as bromine, can be substituted with other functional groups, leading to diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoxazines.

Scientific Research Applications

6-Bromo-7-methyl-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound exhibits potential antibacterial and anticancer activities, making it a candidate for drug development.

    Medicine: Its derivatives are studied for their therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: The compound is used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-bromo-7-methyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, its anticancer activity may involve the inhibition of cell proliferation pathways, while its antibacterial activity could result from disrupting bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: This compound shares a similar core structure but differs in its functional groups.

    6-Bromo-2-methyl-3,4-dihydro-2H-benzothiazine: Another related compound with a sulfur atom in place of the oxygen in the benzoxazine ring.

Uniqueness

6-Bromo-7-methyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

105679-24-1

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

6-bromo-7-methyl-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C9H10BrNO/c1-6-4-9-8(5-7(6)10)11-2-3-12-9/h4-5,11H,2-3H2,1H3

InChI Key

UGOYGTQAWHVGKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)NCCO2

Origin of Product

United States

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